molecular formula C10H19ClO2 B13967666 8-Chlorooctyl acetate

8-Chlorooctyl acetate

Cat. No.: B13967666
M. Wt: 206.71 g/mol
InChI Key: GMADNPIAEYOEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chlorooctyl acetate can be synthesized through the esterification of 8-chloro-1-octanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Chlorooctyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles like hydroxide ions under mild conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-chlorooctyl acetate involves its interaction with biological molecules through its ester and chlorine functional groups. The ester linkage can undergo hydrolysis, releasing 8-chloro-1-octanol and acetic acid, which can interact with cellular components. The chlorine atom may also participate in substitution reactions, potentially modifying the activity of biological molecules .

Properties

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

8-chlorooctyl acetate

InChI

InChI=1S/C10H19ClO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3

InChI Key

GMADNPIAEYOEIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCCl

Origin of Product

United States

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